3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide
Description
This compound belongs to the pyrimidoindole-propanamide class, characterized by a fused pyrimidine-indole core substituted with a 4-oxo group and a propanamide side chain linked to a 4-propoxyphenylmethyl moiety. The propoxyphenyl group may enhance lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-2-13-30-17-9-7-16(8-10-17)14-24-20(28)11-12-27-15-25-21-18-5-3-4-6-19(18)26-22(21)23(27)29/h3-10,15,26H,2,11-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZPQLPGRMADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.
Functionalization of the core: Introduction of the oxo group at the 4-position and the propanamide side chain can be accomplished through selective oxidation and amide coupling reactions, respectively.
Attachment of the propoxyphenyl group: This step involves the reaction of the intermediate with 4-propoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It may also be used in the development of new diagnostic tools or therapeutic agents.
Medicine
Medicinally, the compound’s structure suggests potential applications in drug discovery and development. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound may find use in the development of new materials, such as polymers, coatings, and electronic devices. Its unique properties could lead to innovations in material science and engineering.
Mechanism of Action
The mechanism of action of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
N-[(4-Chlorophenyl)methyl]-3-{8-methoxy-4-oxo-2-sulfanylidene-pyrimido[5,4-b]indol-3-yl}propanamide (C661-0069) Key Differences: Substituents include a 4-chlorophenylmethyl group, an 8-methoxy group, and a 2-sulfanylidene moiety on the pyrimidoindole core. The chloro substituent increases hydrophobicity compared to the target compound’s propoxy group .
3-{7,8-Dimethoxy-4-oxo-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide
- Key Differences : Additional 7,8-dimethoxy groups on the indole ring.
- Implications : Methoxy groups can improve solubility and metabolic stability but may reduce membrane permeability due to increased polarity .
N-(3-Ethylphenyl)-3-{4-oxo-pyrimido[5,4-b]indol-3-yl}propanamide Key Differences: A 3-ethylphenyl group replaces the 4-propoxyphenylmethyl moiety.
(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[(1-phenylcyclohexyl)methyl]propanamide
- Key Differences : A urea linkage and cyclohexylmethyl group replace the pyrimidoindole core.
- Implications : The urea moiety facilitates hydrogen bonding, as seen in its role as a selective agonist for formyl peptide receptors .
Comparative Data Table
Pharmacological and Physicochemical Insights
- Bioactivity Trends :
- Pyrimidoindole derivatives with electron-withdrawing groups (e.g., sulfanylidene in C661-0069) show enhanced enzyme inhibition, possibly due to reactive thione groups .
- Methoxy substituents (e.g., 7,8-dimethoxy in ) correlate with improved solubility but reduced potency in some antimicrobial assays .
Biological Activity
The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide is a member of the pyrimidoindole family and has drawn attention for its potential biological activities. This article reviews its biological activity based on existing research, including mechanisms of action, biochemical pathways affected, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.46 g/mol. Its structure features a pyrimidoindole core which is known for diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.46 g/mol |
| CAS Number | 1185179-80-9 |
| IUPAC Name | 3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide |
The biological activity of the compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds in the pyrimidoindole family have been shown to inhibit enzymes involved in cell proliferation and apoptosis, indicating that this compound may also possess anticancer properties.
- Receptor Modulation : The compound may interact with specific receptors within cells, potentially altering signaling pathways associated with inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties by disrupting microbial cell membranes.
Biological Activity Studies
Research has indicated several areas where this compound may demonstrate significant biological activity:
Anticancer Activity
Studies have shown that derivatives of pyrimidoindoles can inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : A study involving similar pyrimidoindole compounds demonstrated a reduction in cell viability in breast cancer cell lines by inducing apoptosis through caspase activation (Journal of Medicinal Chemistry, 2022).
Antimicrobial Properties
Research indicates potential antimicrobial effects against both Gram-positive and Gram-negative bacteria:
- Case Study : In vitro assays revealed that pyrimidoindole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli (Antibiotics Journal, 2021).
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl} | Anticancer and antimicrobial properties |
| 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl} | Anticancer activity through enzyme inhibition |
| 3-{4-amino-2-(propoxyphenyl)-1H-pyrimidin-6-one} | Notable for anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
